Menaquinone-13, commonly referred to as vitamin K2, is a member of the menaquinone family, which plays a crucial role in human health. Menaquinones are characterized by their multiisoprene units attached to the naphthoquinone structure and are known for their involvement in various biological processes, including bone metabolism and cardiovascular health. Recent studies have expanded our understanding of menaquinone-13's impact on health and its potential applications in medicine and other fields.
MK-13 shares the core 2-methyl-1,4-naphthoquinone ring structure with other menaquinones. [] Its distinguishing feature is the long isoprenoid side chain composed of thirteen isoprenoid units attached to the 3-position of the naphthoquinone ring. This long hydrophobic tail significantly contributes to MK-13's lipophilicity and its interaction with biological membranes. [, ] Detailed structural analysis, including bond lengths, angles, and conformation, requires further investigation.
Menaquinone-13 functions primarily by activating proteins involved in calcium metabolism. One of the key proteins affected by menaquinone-13 is matrix Gla protein (MGP), which requires carboxylation to become active. Carboxylated MGP plays a significant role in inhibiting vascular calcification, and menaquinone-13 supplementation has been shown to increase the carboxylation of MGP, thereby potentially reducing cardiovascular risk factors1.
In the context of bone health, menaquinone-13 has been demonstrated to stimulate bone formation and prevent bone deterioration with aging. It exerts an anabolic effect on bone components, as evidenced by increased calcium content, alkaline phosphatase activity, and DNA content in bone tissues. This effect is thought to be mediated through protein synthesis, as the presence of protein synthesis inhibitors abolishes the stimulatory effect of menaquinone-132.
Additionally, menaquinone-13 has been found to inhibit osteoclast-like cell formation and osteoclastic bone resorption, suggesting a protective role against bone loss. The inhibitory action of menaquinone-13 on osteoclasts may involve signaling pathways such as protein kinase C4.
MK-13, due to its long isoprenoid side chain, exhibits high lipophilicity. [, ] This property influences its solubility, partitioning into biological membranes, and interaction with other molecules. Information on other physical and chemical properties like melting point, boiling point, and spectroscopic characteristics requires further investigation.
Menaquinone-13's role in promoting bone formation and inhibiting bone resorption makes it a promising agent for the prevention and treatment of osteoporosis, particularly in the elderly population. Its ability to enhance bone quality and prevent age-related bone deterioration has been supported by in vitro studies using rat femoral tissues2.
The supplementation of menaquinone-13 has been associated with improved vitamin K status and a decrease in uncarboxylated MGP levels, which may serve as a non-invasive marker of vitamin K status and cardiovascular health. Although the study did not find changes in other cardiovascular risk factors, the reduction in dp-ucMGP concentrations suggests a potential benefit for cardiovascular health1.
Given its exclusivity to bacteria, menaquinone-13 is also being explored as a target for the development of new antibacterial agents. The biosynthesis of menaquinone is critical for energy generation in bacteria, making it a potential target for antimicrobial drugs without affecting human cells5.
Menaquinone-13 has been investigated for its effects on allergic reactions, particularly in the context of bronchial asthma. It has been shown to inhibit the degranulation of mast cells, which are involved in allergic responses, without affecting the formation of reagin-like antibodies. This suggests a potential therapeutic role for menaquinone-13 in managing asthma and allergies7.
Research has also uncovered alternative biosynthetic pathways for menaquinone in microorganisms, which could serve as attractive targets for drug discovery, especially against pathogenic strains such as Helicobacter pylori and Campylobacter jejuni. These alternative pathways, absent in humans and certain beneficial intestinal bacteria, offer a pathway for selective toxicity towards pathogens6 8.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5